molecular formula C26H24N2O7 B2560164 Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate CAS No. 865148-99-8

Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B2560164
CAS No.: 865148-99-8
M. Wt: 476.485
InChI Key: VIXVVXUMPGBRRT-UHFFFAOYSA-N
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Description

This compound features a methyl furan-2-carboxylate core linked via a methylene group to a substituted phenoxy moiety. The phenoxy group is further functionalized with a methoxy group at position 2 and a complex eth-1-en-1-yl substituent at position 4, bearing cyano and 4-ethoxyphenylcarbamoyl groups. The ethoxyphenylcarbamoyl group introduces hydrogen-bonding capacity and steric bulk, which may influence binding affinity or solubility .

Properties

IUPAC Name

methyl 5-[[4-[2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c1-4-33-20-8-6-19(7-9-20)28-25(29)18(15-27)13-17-5-11-22(24(14-17)31-2)34-16-21-10-12-23(35-21)26(30)32-3/h5-14H,4,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXVVXUMPGBRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(O3)C(=O)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate (CAS Number: 865148-99-8) is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula: C26H24N2O7
Molecular Weight: 476.485 g/mol
IUPAC Name: methyl 5-[[4-[2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]furan-2-carboxylate

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the cyano and methoxy groups in its structure suggests potential inhibitory effects on certain enzymes, similar to other compounds with analogous functionalities.

Case Study 1: Inhibition of Cholinesterases

A study examining similar compounds reported that one derivative exhibited an IC50 value of 46.42 µM against BChE, comparable to the standard drug physostigmine. This suggests that this compound may also possess cholinesterase inhibitory activity, warranting further investigation .

Case Study 2: Antimicrobial Screening

In vitro assays conducted on related compounds revealed significant antimicrobial activity against a panel of pathogens. The compounds were tested at varying concentrations, demonstrating dose-dependent effects that could be extrapolated to predict the potential efficacy of this compound .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
Cholinesterase InhibitionIC50 = 46.42 µM (BChE)
Antimicrobial ActivityModerate to significant against E. coli and S. aureus
Anticancer ActivityCytotoxic effects on tumor cell lines

Scientific Research Applications

Anticancer Potential

Studies have indicated that Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa and HepG2 cell lines, showing significant inhibition rates .

Enzyme Inhibition Studies

The compound's mechanism of action may involve enzyme inhibition, particularly targeting pathways involved in cancer progression. Assays to evaluate binding affinities and inhibition rates are crucial for understanding its therapeutic potential.

A study published in Oriental Journal of Chemistry focused on synthesizing derivatives from furan compounds and evaluating their biological activities. The derivatives were tested for cytotoxicity against cancer cell lines and showed promising results, indicating that structural modifications can enhance potency .

Case Study 2: Antimicrobial Activity

Research has highlighted the antimicrobial properties of similar compounds, suggesting that derivatives of this compound could be effective against drug-resistant bacterial strains. This opens avenues for developing new antimicrobial agents .

Data Tables

Cell LineIC50 (µM)Activity Description
HeLaTBDSignificant cytotoxicity
HepG2TBDModerate cytotoxicity
VeroTBDLow cytotoxicity

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (furan-2-carboxylate) is susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is well-documented in furan esters, as seen in studies of methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate .

Reaction Type Conditions Product
Acidic hydrolysisH⁺/H₂O, heatCarboxylic acid
Basic hydrolysisNaOH/H₂OCarboxylate salt

Amidation/Acylation

If the ester is converted to an acid chloride intermediate, it could react with amines to form amides. This is consistent with synthetic methods used for furan-2-carboxamide derivatives .

Example Reaction:

Methyl esterCl/RCOClAcid chlorideR’NH2Amide\text{Methyl ester} \xrightarrow{\text{Cl}^-/\text{RCOCl}} \text{Acid chloride} \xrightarrow{\text{R'NH}_2} \text{Amide}

Cyanide Substitution

The 2-cyano group in the ethen-1-en-1-yl moiety could undergo hydrolysis to form a ketone or carboxylic acid, depending on reaction conditions. While nitrile hydrolysis typically requires catalytic agents (e.g., H₂O with acid/base), the conjugated system here may stabilize the cyano group, reducing reactivity .

Potential Pathways:

  • Acidic hydrolysis :

    C≡NH+/H2OCOOH\text{C≡N} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{COOH}
  • Basic hydrolysis :

    C≡NOHCOO\text{C≡N} \xrightarrow{\text{OH}^-} \text{COO}^-

Carbamoyl Group Reactions

The (4-ethoxyphenyl)carbamoyl group may undergo hydrolysis to form urea or amine derivatives. This is analogous to reactions observed in carbamoyl-substituted thiazole derivatives .

Example Reaction:

CarbamoylH+/H2OUreaorAmine\text{Carbamoyl} \xrightarrow{\text{H}^+/ \text{H}_2\text{O}} \text{Urea} \quad \text{or} \quad \text{Amine}

Ether Cleavage

The phenoxy ether groups (2-methoxyphenoxy and 4-ethoxyphenyl) are generally stable but could undergo cleavage under strong acidic or basic conditions. For instance, phenolic ethers may react with nucleophiles like Grignard reagents, though this is less likely in this compound due to steric hindrance .

Conjugate Addition

The ethen-1-en-1-yl moiety with cyano and carbamoyl substituents may participate in Michael addition or 1,4-addition reactions. This is plausible given the electron-withdrawing groups (cyano, carbamoyl), which could activate the double bond for nucleophilic attack.

Example Reaction:

Ethen-1-en-1-ylNuAdduct\text{Ethen-1-en-1-yl} \xrightarrow{\text{Nu}^-} \text{Adduct}

Polymerization or Cross-Linking

The compound’s conjugated system and reactive functional groups (e.g., cyano, carbamoyl) may enable polymerization or cross-linking under appropriate conditions (e.g., UV light, initiators). This is speculative but supported by reactivity trends in similar heterocyclic compounds.

Research Findings and Implications

  • Biological Activity : While not directly addressed in the provided sources, analogous compounds with furan and carbamoyl moieties (e.g., N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide) exhibit anti-cancer and anti-inflammatory properties. This suggests potential therapeutic applications for the target compound.

  • Synthetic Versatility : The compound’s multiple functional groups enable diverse chemical transformations, making it a valuable scaffold for drug discovery.

  • Stability : The conjugated system and electron-withdrawing groups may confer stability under standard conditions, though hydrolysis or cleavage could occur under extreme pH or temperature .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several furan-2-carboxylate derivatives (Table 1). Key differences lie in substituents on the phenoxy ring and additional functional groups:

Table 1: Structural Comparison

Compound Name Phenoxy Substituents Key Functional Groups Reference
Target Compound 2-methoxy, 4-(2-cyano-2-carbamoyleth-1-en-1-yl) Cyano, carbamoyl, ethoxy
Ethyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate 4-bromo, 2-chloro Halogens (Br, Cl)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro, 4-nitro Nitro, fluoro
Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate Thiazole ring Thiazole, carboxamido
  • Halogenated Derivatives: Compounds like Ethyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate () prioritize halogen substituents, enhancing lipophilicity but lacking hydrogen-bonding capacity compared to the target’s carbamoyl group .
  • Electron-Withdrawing Groups : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () contains nitro and fluoro groups, which increase electrophilicity and may favor reactivity in substitution reactions, unlike the target’s ethoxyphenylcarbamoyl group .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than halogenated analogs (e.g., ) due to polar carbamoyl and ethoxy groups but higher than nitro-substituted derivatives () .
  • Solubility : The carbamoyl group enhances aqueous solubility compared to purely aromatic analogs, though steric bulk may limit this .

Crystallographic and Computational Analysis

  • Structural Confirmation : XRD analysis (e.g., SHELXL in ) would resolve stereochemistry and packing interactions, critical for understanding bioavailability .
  • Software Tools : Programs like ORTEP-3 () and Mercury () enable visualization of 3D conformations and intermolecular interactions .

Q & A

Q. What established synthetic routes are available for preparing this compound, and how can purity be optimized?

The synthesis of structurally analogous furan-carboxylates typically involves nucleophilic substitution or condensation reactions. For example, phenoxy-methylfuran derivatives are often synthesized via base-mediated coupling (e.g., K₂CO₃ in DMF) between halogenated phenols and activated furan intermediates . Purification methods such as recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, 20% EtOAc/hexane) are critical for achieving >95% purity, as demonstrated in related furan-carboxylate syntheses .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Initial screening should focus on antimicrobial (e.g., MIC assays against Gram-positive/negative bacteria) and anti-inflammatory activity (e.g., COX-2 inhibition assays). Similar compounds exhibit activity via enzyme inhibition or receptor modulation, which can be assessed using fluorescence-based binding assays or enzymatic kinetics .

Q. How can structural confirmation be achieved post-synthesis?

Combine spectroscopic techniques:

  • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline derivatives, X-ray diffraction resolves absolute configuration, as shown in furanone analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Advanced methods include:

  • Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. hours under conventional heating) .
  • Catalyst screening : Use Pd/C or Al₂O₃-supported catalysts for coupling steps, improving regioselectivity .
  • Solvent-free fusion at elevated temperatures to minimize byproducts .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like bacterial LpxC or inflammatory cytokines. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. How can contradictory data in stability studies be resolved?

If degradation products conflict with expected pathways:

  • LC-MS/MS identifies degradation intermediates (e.g., hydrolyzed furan rings or oxidized methoxy groups) .
  • Accelerated stability testing under varied pH/temperature conditions clarifies degradation kinetics.
  • Isolation via preparative HPLC followed by structural analysis resolves ambiguities .

Q. What advanced analytical techniques validate degradation mechanisms under physiological conditions?

  • Isotopic labeling (e.g., ¹⁸O tracking) to monitor hydrolysis pathways.
  • Tandem mass spectrometry (MS/MS) fragments ions to map cleavage patterns, as applied to furan-based glycoconjugates .
  • Synchrotron-based XAS probes metal-binding behavior in catalytic degradation .

Methodological Notes

  • Contradiction Management : Discrepancies in reaction yields may arise from solvent polarity or catalyst loading. Systematic DoE (Design of Experiments) approaches isolate critical variables .
  • Data Reproducibility : Standardize protocols using ICH guidelines for assay validation (e.g., Q2(R1) for HPLC) .

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